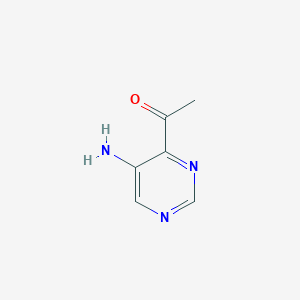
BIo-11-dUTP xsodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-11-dUTP sodium salt: is a biotinylated deoxynucleotide triphosphate analogue. It is commonly used in molecular biology for non-radioactive labeling of DNA. The compound is designed to be incorporated into DNA during various enzymatic processes, allowing for subsequent detection using biotin-streptavidin interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin-11-dUTP sodium salt is synthesized by attaching a biotin moiety to the 5-position of deoxyuridine triphosphate (dUTP) via an 11-atom linker. The synthesis involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection .
Industrial Production Methods: The industrial production of Biotin-11-dUTP sodium salt typically involves large-scale synthesis using automated synthesizers. The compound is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Biotin-11-dUTP sodium salt primarily undergoes enzymatic incorporation into DNA. This process does not involve traditional chemical reactions like oxidation or reduction but rather enzymatic reactions facilitated by DNA polymerases .
Common Reagents and Conditions:
Major Products: The major product of these reactions is biotin-labeled DNA, which can be detected using streptavidin conjugates .
Scientific Research Applications
Chemistry: Biotin-11-dUTP sodium salt is used in the synthesis of biotin-labeled DNA probes for various applications, including in situ hybridization and Southern blotting .
Biology: In molecular biology, it is used for labeling DNA during polymerase chain reactions (PCR), nick translation, and cDNA synthesis .
Medicine: The compound is used in diagnostic assays to detect specific DNA sequences in clinical samples. It is also used in research to study gene expression and regulation .
Industry: In the biotechnology industry, Biotin-11-dUTP sodium salt is used in the production of biotin-labeled DNA probes for various applications, including quality control and product development .
Mechanism of Action
Biotin-11-dUTP sodium salt is incorporated into DNA by DNA polymerases during enzymatic reactions. The biotin moiety attached to the nucleotide allows for subsequent detection using streptavidin conjugates. The biotin-streptavidin interaction is highly specific and strong, making it ideal for various detection applications .
Comparison with Similar Compounds
Biotin-16-dUTP: Similar to Biotin-11-dUTP but with a longer linker, which can affect the efficiency of biotin-streptavidin interactions.
Biotin-11-dCTP: A biotinylated analogue of deoxycytidine triphosphate, used for similar applications but with different incorporation properties.
Digoxigenin-11-dUTP: Another non-radioactive labeling compound, but uses digoxigenin instead of biotin for detection.
Uniqueness: Biotin-11-dUTP sodium salt is unique due to its optimal linker length, which ensures efficient incorporation into DNA and effective detection using biotin-streptavidin interactions .
Properties
Molecular Formula |
C28H44N6NaO17P3S |
|---|---|
Molecular Weight |
884.7 g/mol |
IUPAC Name |
sodium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C28H45N6O17P3S.Na/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25;/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43);/q;+1/p-1/b7-6+;/t18-,19-,20+,21-,24+,25-;/m0./s1 |
InChI Key |
RDAUACHYMZWLBE-KUOVFHGMSA-M |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O.[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-(4-(Trifluoromethyl)benzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12955817.png)
![(1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B12955829.png)


